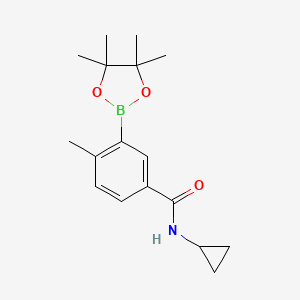

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is derived through hierarchical prioritization of functional groups and substituents. The parent structure is benzamide , a benzene ring with an amide group (-CONH2) at position 1. Substituents are numbered to assign the lowest possible locants based on Cahn-Ingold-Prelog rules:

- Amide nitrogen substitution : A cyclopropyl group is attached to the amide nitrogen, denoted as N-cyclopropyl.

- Benzene ring substitutions :

- A methyl group (-CH3) occupies position 4.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a pinacol boronate ester) is located at position 3.

The full systematic name reflects these substitutions in ascending locant order:

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Key Nomenclature Rules Applied :

- The pinacol boronate ester is treated as a substituent rather than a fused ring system.

- Substituents on the benzene ring are listed alphabetically, with locants assigned to minimize numerical values.

| Component | Role in Nomenclature | Locant |

|---|---|---|

| Benzamide | Parent structure | 1 |

| Cyclopropyl | N-substituent | – |

| Methyl | Ring substituent | 4 |

| Dioxaborolan-2-yl | Ring substituent | 3 |

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is 515135-67-8 . This identifier distinguishes the compound from structurally similar benzamide derivatives, such as N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 914610-50-7) or N-cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2377610-59-6).

Alternative Identifiers :

- InChIKey : ASFBWQXCZSUHRX-UHFFFAOYSA-N (derived from analogues with identical boronate ester groups).

- SMILES : O=C(NC1CC1)C2=CC=C(C(C)=C2)B3OC(C)(C)C(C)(C)O3.

- PubChem CID : Not yet assigned (pending full characterization in public databases).

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry No. | 515135-67-8 | |

| InChIKey | ASFBWQXCZSUHRX-UHFFFAOYSA-N | |

| SMILES | O=C(NC1CC1)C2=CC=C(C(C)=C2)B3OC(C)(C)C(C)(C)O3 |

Structural Relationship to Benzamide Derivatives

N-Cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to a class of boron-containing benzamides , which are characterized by the integration of boronate esters into the aromatic framework. Its structural uniqueness arises from three features:

- Amide Nitrogen Substitution : The cyclopropyl group on the amide nitrogen enhances steric hindrance, potentially influencing conformational stability compared to unsubstituted benzamides.

- Boronate Ester Placement : The pinacol boronate ester at position 3 enables participation in Suzuki-Miyaura cross-coupling reactions, a trait shared with analogues like N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

- Methyl Group at Position 4 : This electron-donating group modulates the electronic environment of the benzene ring, affecting reactivity in substitution reactions.

Comparative Analysis with Analogues :

The compound’s boronate ester group aligns with trends in medicinal chemistry, where such moieties are leveraged for their synthetic utility and potential biological activity. However, unlike sulfonamide derivatives, the absence of a sulfonyl group reduces hydrogen-bonding capacity, potentially impacting solubility.

Properties

IUPAC Name |

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-11-6-7-12(15(20)19-13-8-9-13)10-14(11)18-21-16(2,3)17(4,5)22-18/h6-7,10,13H,8-9H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSSVRGOTTUQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One reported method includes a five-step substitution reaction . The synthetic route involves the following steps:

Formation of the cyclopropyl group: This step involves the cyclopropylation of a suitable precursor.

Introduction of the methyl group: A methyl group is introduced to the benzene ring.

Attachment of the dioxaborolane group: The dioxaborolane moiety is attached to the benzene ring through a borylation reaction.

Formation of the benzamide: The benzamide group is formed through an amidation reaction.

Final purification: The compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group can be replaced by other nucleophiles.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

Coupling reactions: The Suzuki–Miyaura coupling reaction is a prominent example, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Glycogen Synthase Kinase 3 Beta Inhibition

One of the primary applications of this compound is as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). Research indicates that derivatives of this compound exhibit competitive inhibition with IC50 values in the low nanomolar range (e.g., IC50 = 8 nM) . GSK-3β is implicated in numerous diseases, including diabetes and neurodegenerative disorders. The ability to selectively inhibit this kinase opens avenues for therapeutic interventions.

Case Study: GSK-3β Inhibitors

In a study published by MDPI, compounds related to N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide demonstrated not only GSK-3β inhibition but also activity against other kinases such as IKK-β and ROCK-1. This multi-targeting capability suggests its potential use in treating complex diseases that involve multiple signaling pathways .

Chemical Synthesis

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various other bioactive molecules. For instance, it can be used to prepare cyclopropyl-containing pyrazole derivatives through palladium-catalyzed cross-coupling reactions . The versatility in synthetic applications makes it valuable in the development of new pharmacophores.

Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | DMF at 150°C | 83% |

| Microwave-Assisted Synthesis | Dioxane at 110°C | 65% |

| Boronate Ester Formation | THF at -78°C | 81% |

Biological Research

Potential Anticancer Activity

Preliminary studies suggest that compounds similar to N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may exhibit anticancer properties. The inhibition of GSK-3β has been linked to the modulation of cancer cell proliferation and apoptosis pathways. Further research is warranted to explore these effects comprehensively.

Material Science

Applications in Polymer Chemistry

The unique boron chemistry associated with the dioxaborolane moiety allows for potential applications in polymer science. The compound can be utilized as a building block for creating boron-containing polymers that may exhibit enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications . The compound’s cyclopropyl and benzamide groups also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

*Calculated based on formula C₁₈H₂₅BNO₃.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-position dioxaborolane and 4-methyl group create a balanced electronic environment for cross-coupling. N,N-dimethyl substitution () reduces hydrogen-bonding capacity compared to the cyclopropyl group, possibly affecting solubility or target binding in medicinal applications.

Steric and Metabolic Considerations: The cyclopropyl group in the target compound introduces moderate steric hindrance, which may improve metabolic stability compared to linear alkyl chains (e.g., 3-chloropropyl in ).

Synthetic Utility :

- Yields for analogs vary: For example, N-([1,1'-biphenyl]-4-yl)-4-(dioxaborolan-2-yl)benzamide was synthesized in 47% yield , while the target compound’s analogs (e.g., ) achieved up to 71% yield, suggesting favorable reactivity under standard coupling conditions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 515135-67-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 301.19 g/mol

- CAS Number : 515135-67-8

- Storage Conditions : Inert atmosphere at 2-8°C

The compound has been studied for its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain enzymes and receptors involved in disease processes.

- Enzyme Inhibition : Preliminary studies indicate that N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may inhibit specific kinases and polymerases that are critical in viral replication and cancer cell proliferation.

- Antiviral Activity : Research has highlighted its potential against viral infections by targeting the RNA-dependent RNA polymerase NS5B. Compounds structurally related to this benzamide have demonstrated significant inhibition in enzymatic assays with IC values below 50 nM for various genotypes of viruses .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral properties of related compounds, N-cyclopropyl-4-methyl derivatives exhibited robust activity against Hepatitis C virus (HCV). The structure was optimized to enhance potency while minimizing cytotoxicity.

- Cancer Research : The compound's ability to inhibit specific kinases involved in cell signaling pathways has been investigated. One study reported a significant reduction in cell proliferation in breast cancer cell lines treated with this compound at micromolar concentrations.

Safety and Toxicity

While the compound shows promise in various therapeutic areas, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

These findings underscore the importance of further toxicological studies to establish safe usage parameters.

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves Suzuki-Miyaura coupling or boronate ester formation . A common approach is to functionalize the benzamide core with a boronic ester group. For example:

- Step 1 : Introduce the cyclopropylamide group via amidation of 3-bromo-4-methylbenzoic acid with cyclopropylamine.

- Step 2 : Install the boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous THF at reflux .

- Purification : Column chromatography (e.g., 10% MeOH in CH₂Cl₂) is often employed to isolate the product, followed by recrystallization for higher purity.

Basic: How is the structure of this compound validated spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : The dioxaborolane ring protons appear as a singlet (~1.0–1.3 ppm) due to equivalent methyl groups. Aromatic protons from the benzamide core resonate between 7.0–8.5 ppm, while the cyclopropyl group shows characteristic splitting patterns (e.g., multiplet at ~0.5–1.5 ppm) .

- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula C₁₈H₂₅BNO₃ .

Advanced: What challenges arise in optimizing Suzuki-Miyaura reactions with this boronic ester?

- Steric Hindrance : The methyl and cyclopropyl groups adjacent to the boronate ester may slow transmetallation. Using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) can improve reactivity .

- Hydrolysis Sensitivity : The boronate ester is moisture-sensitive. Reactions should be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents. Pre-treatment of reagents with molecular sieves is recommended .

- Competitive Protodeboronation : Electron-withdrawing groups (e.g., amide) may destabilize the boronate, leading to protodeboronation. Adding excess base (e.g., Cs₂CO₃) stabilizes the intermediate .

Advanced: How can computational modeling elucidate reactivity in catalytic cycles?

- DFT Calculations : Study transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). For example, the energy barrier for Pd insertion into the C-B bond can be modeled using Gaussian09 with B3LYP functionals .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics. This helps optimize solvent choice and temperature .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., boronate ester) to predict nucleophilic attack sites in cross-coupling reactions .

Basic: What are critical handling considerations for this compound?

- Solubility : Soluble in polar aprotic solvents (THF, DMF, DMSO) but poorly in water. Prepare stock solutions in dry THF for consistent reactivity .

- Stability : Store at –20°C under argon. Degradation via hydrolysis can be monitored by ¹H NMR (disappearance of dioxaborolane signals) .

- Safety : Use gloveboxes for air-sensitive steps. Avoid skin contact due to potential boronate toxicity; PPE (gloves, goggles) is mandatory .

Advanced: How can competing side reactions be minimized in multi-step syntheses?

- Protecting Groups : Temporarily protect the amide with a tert-butoxycarbonyl (Boc) group during boronate installation to prevent undesired coordination to Pd .

- Sequential Functionalization : Prioritize boronate introduction before cyclopropane amidation to avoid steric clashes.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, DavePhos) to suppress homocoupling byproducts .

Basic: What applications does this compound have in medicinal chemistry?

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester serves as a warhead for targeting proteins via covalent bond formation .

- Fluorescent Probes : Functionalization with fluorophores (e.g., dansyl chloride) enables tracking of cellular uptake via spectrofluorometry .

Advanced: How does substituent electronic effects influence its reactivity?

- Hammett Studies : The electron-withdrawing amide group deactivates the aromatic ring, reducing boronate electrophilicity. This can be offset by adding electron-donating substituents (e.g., OMe) to the benzamide core .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the cyclopropyl group can quantify steric vs. electronic contributions in cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.